molecular formula C10H18N2O5S B6989897 (2R)-4-methyl-2-[(1-sulfamoylcyclopropanecarbonyl)amino]pentanoic acid

(2R)-4-methyl-2-[(1-sulfamoylcyclopropanecarbonyl)amino]pentanoic acid

Cat. No.: B6989897
M. Wt: 278.33 g/mol
InChI Key: SCIVUNCBZAIAOM-SSDOTTSWSA-N
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Description

(2R)-4-methyl-2-[(1-sulfamoylcyclopropanecarbonyl)amino]pentanoic acid is a complex organic compound with a unique structure that includes a cyclopropane ring and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-methyl-2-[(1-sulfamoylcyclopropanecarbonyl)amino]pentanoic acid typically involves multiple steps, starting from commercially available starting materials. One common approach is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-methyl-2-[(1-sulfamoylcyclopropanecarbonyl)amino]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R)-4-methyl-2-[(1-sulfamoylcyclopropanecarbonyl)amino]pentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-4-methyl-2-[(1-sulfamoylcyclopropanecarbonyl)amino]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the cyclopropane ring can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-4-methyl-2-[(1-sulfamoylcyclopropanecarbonyl)amino]pentanoic acid is unique due to its combination of a sulfamoyl group and a cyclopropane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

(2R)-4-methyl-2-[(1-sulfamoylcyclopropanecarbonyl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5S/c1-6(2)5-7(8(13)14)12-9(15)10(3-4-10)18(11,16)17/h6-7H,3-5H2,1-2H3,(H,12,15)(H,13,14)(H2,11,16,17)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIVUNCBZAIAOM-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1(CC1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)C1(CC1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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